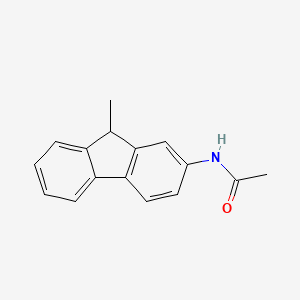

n-(9-Methyl-9h-fluoren-2-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

92962-35-1 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

N-(9-methyl-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C16H15NO/c1-10-13-5-3-4-6-14(13)15-8-7-12(9-16(10)15)17-11(2)18/h3-10H,1-2H3,(H,17,18) |

InChI Key |

CWMXBOWBENDGOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of N 9 Methyl 9h Fluoren 2 Yl Acetamide

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(9-Methyl-9H-fluoren-2-yl)acetamide. Each technique offers a unique piece of the structural puzzle, and together, they provide a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, are crucial for assigning the specific signals to each proton and carbon atom in the molecule. bas.bg

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key expected signals for this compound would include distinct peaks for the aromatic protons on the fluorenyl ring system, a singlet for the methyl protons of the acetamide (B32628) group, a singlet for the methyl group at the 9-position of the fluorene (B118485) ring, and a signal for the amide (N-H) proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon of the acetamide group, the methyl carbons, and the various aromatic carbons of the fluorene core. For instance, a study on a similar compound, 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, showed 15 distinct signals corresponding to each carbon in the molecule. bas.bg

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between protons and carbons. bas.bg A COSY spectrum would show correlations between adjacent protons, while an HMBC spectrum would reveal longer-range couplings between protons and carbons, helping to piece together the complete molecular framework. bas.bg

Below is a table summarizing representative ¹H and ¹³C NMR data for fluorene derivatives, providing a reference for the expected chemical shifts in this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.3 - 8.2 | 119 - 145 |

| Amide (N-H) | ~8.1 | - |

| C9-H | - | ~72 |

| Acetyl (CH₃) | ~2.2 | ~24 |

| C9-CH₃ | ~1.5 | ~27 |

| Carbonyl (C=O) | - | ~169 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. acs.org The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight.

In a related compound, N-2-Fluorenylacetamide, GC-MS analysis showed prominent peaks at m/z 165, 206, and 280, indicating characteristic fragmentation pathways. nih.gov For this compound, fragmentation would likely involve the loss of the acetyl group and other characteristic cleavages of the fluorene ring system. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

| Technique | Ion (m/z) | Significance |

| ESI-MS | [M+H]⁺ | Molecular Ion Peak |

| GC-MS | Varies | Fragmentation Pattern |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands.

Key vibrational frequencies would include a strong absorption band for the carbonyl (C=O) stretching of the amide group, typically around 1660-1690 cm⁻¹. bas.bg The N-H stretching vibration of the secondary amide would appear in the region of 3250-3400 cm⁻¹. bas.bg Additionally, C-H stretching vibrations for the aromatic and methyl groups would be observed, along with characteristic aromatic C=C stretching bands.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amide (N-H) | Stretching | 3250 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching | 1660 - 1690 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fluorene ring system, being a chromophore, will exhibit characteristic absorption bands in the UV-Vis spectrum. The spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the aromatic system. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the fluorene core.

| Transition | Expected Wavelength Range (nm) |

| π → π* | 250 - 350 |

Crystallographic Analysis for Solid-State Structure

While spectroscopic methods reveal the connectivity and functional groups of a molecule, crystallographic analysis provides the definitive three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction Studies

This analysis would reveal the planarity of the fluorene system and the orientation of the acetamide group relative to the ring. Studies on similar fluorene derivatives have provided detailed structural information, including crystal system, space group, and unit cell dimensions. iaea.org For instance, the crystal structure of a related heterocyclic amide derivative was determined to be in a monoclinic space group P21/c. nih.gov Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding

The N-acetylamido substituent is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This functionality allows for the formation of robust intermolecular hydrogen bonds. In the crystal structure of the parent compound, N-(9H-fluoren-2-yl)acetamide, molecules are linked by N—H···O hydrogen bonds. nih.gov It is highly probable that this compound exhibits a similar hydrogen bonding motif. The amide N-H of one molecule is expected to form a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule.

This interaction would likely lead to the formation of one-dimensional chains or tapes of molecules, a common supramolecular synthon for secondary amides. The introduction of a methyl group at the C9 position of the fluorene ring is not expected to directly interfere with this primary hydrogen bonding interaction, as it is spatially distant from the acetamido group.

A representative table of expected hydrogen bond parameters, based on typical values for such interactions in related structures, is provided below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N | H | O | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |

| Note: These are generalized, expected values. Actual distances and angles would require experimental crystallographic data for this compound. |

π-π Stacking

The fluorenyl moiety, being a large, planar aromatic system, provides an ideal platform for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are a significant driving force in the packing of aromatic molecules. In the solid state, molecules of this compound would be expected to arrange themselves to maximize these favorable interactions.

The interplay between the directional, stronger hydrogen bonds and the more diffuse, weaker π-π stacking interactions would ultimately define the three-dimensional supramolecular assembly of this compound.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

| Fluorene-Fluorene | ~3.5-4.0 | ~0-10 | ~20-30 |

| Note: These are generalized, expected values for parallel-displaced π-stacking. Actual parameters would depend on the specific crystal packing of this compound. |

Computational Chemistry and Theoretical Investigations of N 9 Methyl 9h Fluoren 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and molecular reactivity.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize molecular geometries and calculate various molecular properties. researchgate.net For a molecule like N-(9-Methyl-9H-fluoren-2-yl)acetamide, DFT could be applied to determine key electronic parameters. Research on other fluorene (B118485) derivatives demonstrates that substituent effects significantly influence the electronic properties. researchgate.net For instance, the introduction of substituents can alter the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is a critical indicator of a molecule's stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MESP) surface can be calculated to identify regions prone to electrophilic and nucleophilic attack.

A hypothetical DFT analysis of this compound would likely focus on the electronic influence of the methyl group at the 9-position and the acetamido group at the 2-position on the fluorene core.

Table 1: Hypothetical DFT-Calculable Parameters for this compound

| Parameter | Description |

| Optimized Geometry | The lowest energy 3D arrangement of atoms, including bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. researchgate.net |

| MESP Surface | A map of electrostatic potential on the electron density surface, revealing charge distribution. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. |

Detailed ab initio or semiempirical calculations specifically for this compound have not been identified in the public domain. However, these methods are frequently applied to similar aromatic and amide systems.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), derive results from first principles without experimental parameters. For instance, the CCSD/cc-pVTZ level of theory has been used to study the structures of conformers of acetamide (B32628) itself. srce.hr Such methods provide high accuracy for smaller molecules but can be computationally expensive for larger systems like fluorene derivatives.

Semiempirical Methods: Methods like Austin Model 1 (AM1) and Zerner's Intermediate Neglect of Differential Overlap (ZINDO/S) offer a computationally less demanding alternative. They use parameters derived from experimental data to simplify calculations. These methods have been successfully used to investigate the electronic spectra and hyperpolarizabilities of various aromatic compounds. researchgate.net For example, AM1 has been used for geometry optimization, while ZINDO/S is often employed to simulate UV-Vis spectra, correlating well with experimental values for related heterocyclic systems. researchgate.net For acylaminodiazaphenanthrenes, a class of compounds with some structural similarities, DFT optimized geometries have been used as a basis for subsequent AM1 and ZINDO/S spectral simulations. researchgate.net

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations and conformational analysis are crucial for understanding the dynamic behavior and preferred shapes of flexible molecules.

A specific conformational analysis of this compound is not documented in the reviewed literature. However, the methodology is well-established for similar structures. The rotation around the C-N bond of the acetamido group and the puckering of the five-membered ring in the fluorene moiety are key conformational features.

Conformational analysis of substituted acetamides has been performed using techniques like Potential Energy Surface (PES) scanning. researchgate.net For a molecule like this compound, a PES scan would involve systematically rotating the dihedral angle between the fluorene ring and the acetamido group to identify the most stable conformers (energy minima) and the transition states between them. Computational studies on other N-arylacetamides have identified different stable conformers, such as cis and gauche forms, with their relative stability being influenced by intramolecular interactions. nih.gov

There are no specific studies on the solvent effects on the conformation of this compound. However, computational models can predict how a solvent influences molecular shape.

The Polarisable Continuum Model (PCM) is a common method to simulate the effects of a solvent. nih.gov Studies on other substituted acetamides have shown that the polarity of the solvent can significantly alter the relative populations of different conformers. nih.gov For example, more polar conformers are often stabilized in polar solvents. For N,N-diethyl-2-(phenylthio)acetamides, calculations showed a progressive increase in the population of the more polar cis conformer as solvent polarity increased. nih.gov A similar approach could be used for this compound to predict its conformational preferences in various solvent environments.

Theoretical Prediction of Spectroscopic Parameters

While experimental spectroscopic data for this compound may exist, specific theoretical predictions are not found in the literature. Computational methods are routinely used to predict spectroscopic properties like NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption wavelengths.

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often within a DFT framework. These calculations, performed on the optimized molecular geometry, can aid in the interpretation of experimental spectra. mdpi.com

Vibrational Spectroscopy: The prediction of IR and Raman spectra is achieved by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations help in assigning the vibrational modes observed in experimental spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths. For related fluorene systems, TD-DFT calculations have been used to predict their UV-Vis spectra. researchgate.net

Computed NMR Chemical Shifts and Vibrational Frequencies

While specific experimental and computational studies exclusively detailing the NMR and vibrational spectra of this compound are not extensively documented in publicly available literature, the methodologies for such analyses are well-established for fluorene derivatives. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, a common approach within Density Functional Theory (DFT) or ab initio calculations, is frequently used to predict NMR chemical shifts (¹H and ¹³C). This method calculates the magnetic shielding tensors for each nucleus, which are then referenced against a standard (e.g., Tetramethylsilane - TMS) to yield the chemical shifts. For a molecule like this compound, theoretical calculations would predict the chemical shifts for the aromatic protons and carbons of the fluorenyl group, the methyl group at the C9 position, and the acetamide moiety. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Illustrative Computed ¹H and ¹³C NMR Data: The following table represents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted using the GIAO method.

Table 1: Illustrative Computed NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Atom Type | Predicted ¹³C Shift (ppm) |

| NH (Amide) | 8.5 - 9.5 | C=O (Amide) | 168 - 170 |

| Aromatic CH | 7.2 - 8.0 | Aromatic C-N | 138 - 142 |

| CH (C9) | 4.0 - 4.5 | Aromatic C-H | 110 - 130 |

| CH₃ (C9-Methyl) | 1.4 - 1.6 | Aromatic Quaternary C | 140 - 150 |

| CH₃ (Amide) | 2.0 - 2.2 | C9 | 45 - 50 |

| C9-Methyl | 25 - 30 | ||

| Amide-Methyl | 22 - 25 |

Note: These values are illustrative and represent typical ranges for similar molecular fragments.

Vibrational Frequencies: Theoretical vibrational analysis, typically performed at the same level of theory as the geometry optimization (e.g., DFT with a basis set like 6-311G(d,p)), calculates the frequencies of the normal modes of vibration. nih.gov These computed frequencies correspond to the absorption peaks in an infrared (IR) and Raman spectrum. To improve accuracy, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and method limitations.

Potential Energy Distribution (PED): A PED analysis is crucial for assigning the character of each vibrational mode. It quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each calculated vibrational frequency. For this compound, PED analysis would definitively assign characteristic vibrations such as the N-H stretch, C=O stretch of the amide group, C-N stretching, and various aromatic C-H and C-C vibrations of the fluorene ring system.

Electronic Excitation Energies and Transition Dipole Moments

The electronic properties of fluorene-based compounds are of significant interest, particularly for applications in materials science and optoelectronics. 20.210.105 Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronic excitation energies, which correspond to the absorption wavelengths (λ_max) observed in UV-Visible spectroscopy.

These calculations provide insights into the nature of electronic transitions, such as π→π* or n→π* transitions. For this compound, the key transitions would involve the π-conjugated system of the fluorene core. The acetamide and methyl substituents would act as modulators of these electronic properties. The transition dipole moment is another critical parameter derived from these calculations; its magnitude determines the intensity of the corresponding absorption band. A larger transition dipole moment indicates a higher probability of that electronic transition occurring.

Illustrative Electronic Transition Data: The following table provides an example of the kind of data generated from a TD-DFT calculation for this compound.

Table 2: Illustrative TD-DFT Calculated Electronic Excitation Properties

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S₀ → S₁ | 3.9 - 4.2 | 295 - 318 | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.3 - 4.6 | 270 - 288 | > 0.2 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.8 - 5.1 | 243 - 258 | > 0.05 | HOMO → LUMO+1 (π→π*) |

Note: HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital. The values are illustrative for a fluorene chromophore.

In Silico Studies for Structure-Activity Relationship (SAR) and Mechanism Prediction

In silico techniques are instrumental in modern drug discovery and materials science for predicting the biological activity or properties of a molecule and understanding its mechanism of action at a molecular level.

Molecular Docking and Dynamics Simulations

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific target protein or receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a function that approximates the binding affinity. While no specific docking studies for this compound have been published, the methodology would be critical for investigating its potential as a therapeutic agent by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues of a target protein. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the stability of the ligand-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the dynamic behavior of the complex. This can reveal important information about the stability of binding interactions, conformational changes in the protein or ligand upon binding, and the role of solvent molecules. For this compound, an MD simulation could validate the stability of a docked pose and provide a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, electronic properties, and hydrophobicity) determine its activity. youtube.com

To build a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally related fluorene derivatives with experimentally measured activities (e.g., enzyme inhibition, receptor binding affinity). Then, various molecular descriptors (numerical representations of the chemical structure) would be calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates the descriptors with the observed activity.

A robust QSAR model could then be used to:

Predict the activity of new, unsynthesized fluorene derivatives.

Identify the key structural features that are either beneficial or detrimental to activity, thereby guiding the design of more potent or selective compounds.

Provide insights into the mechanism of action by highlighting the importance of certain physicochemical properties for binding.

Molecular Interactions and Binding Studies of N 9 Methyl 9h Fluoren 2 Yl Acetamide

Investigation of Molecular Recognition Processes

Molecular recognition for fluorenyl acetamides is largely dictated by their metabolism into reactive electrophilic species that can then interact with cellular macromolecules. For the parent compound, 2-acetylaminofluorene (B57845) (2-AAF), the initial and critical step in its bioactivation is N-hydroxylation by cytochrome P-450 (CYP) enzymes to form N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF). wikipedia.org This metabolite is considered a proximate carcinogen.

The recognition of 2-AAF by CYP enzymes is a key molecular event. The planarity of the fluorene (B118485) ring system allows it to fit into the active site of these enzymes. The subsequent steps involve further enzymatic modifications, such as O-acetylation or O-sulfation, which create highly reactive and unstable esters. wikipedia.org These esters can non-enzymatically decompose to form electrophilic arylamidonium or nitrenium ions. It is these ions that are ultimately responsible for covalently binding to nucleophilic sites on DNA and proteins.

The introduction of a methyl group at the 9-position of the fluorene ring, as in N-(9-Methyl-9H-fluoren-2-yl)acetamide, would likely alter its interaction with metabolizing enzymes. The methyl group could introduce steric hindrance, potentially affecting the orientation of the molecule within the enzyme's active site and thus altering the rate and regioselectivity of metabolism compared to the non-methylated 2-AAF.

Enzyme-Compound Interaction Mechanisms

The interaction of fluorenyl acetamides with enzymes is central to their biological activity, primarily through metabolism that leads to the formation of DNA-reactive species.

Inhibition and Activation Kinetics

The primary enzymatic interactions for 2-AAF involve its activation by cytochrome P-450 enzymes. wikipedia.org This is not an inhibition process in the classical sense, but rather the compound acting as a substrate for enzymatic conversion into a more reactive form.

The kinetics of this activation have been studied, showing that different CYP isozymes can metabolize 2-AAF at varying rates. The process is complex and can be influenced by the metabolic competency of the specific tissue type. For instance, the liver is a primary site for this bioactivation due to its high concentration of CYP enzymes. wikipedia.org

While specific inhibition kinetics data for this compound are unavailable, studies on other enzyme systems, such as Nicotinamide N-methyltransferase (NNMT), demonstrate how methylation can be a key part of an inhibitor's mechanism. In some cases, an inhibitor, which is a substrate analog, is turned over by the enzyme, and the resulting methylated product becomes a potent inhibitor of the enzyme. nih.gov This highlights the dual role that enzyme-substrate interactions can play.

Allosteric Modulation Studies

There is no available literature describing the allosteric modulation of enzymes by this compound or the parent compound 2-AAF. The primary mechanism of action described for this class of compounds is direct covalent modification of macromolecules following metabolic activation, rather than non-covalent, allosteric regulation of enzyme activity.

Biomolecular Binding Affinity and Specificity

The biological effects of 2-AAF are directly linked to the covalent binding of its reactive metabolites to cellular macromolecules, particularly nucleic acids and proteins.

Nucleic Acid (DNA/RNA) Interaction Studies (e.g., DNA adduct formation of related compounds)

The most extensively studied interaction for 2-AAF is its formation of DNA adducts. After metabolic activation, the electrophilic metabolites of 2-AAF react primarily with guanine (B1146940) bases in DNA. wikipedia.org The major DNA adducts formed are at the C-8 position of guanine.

The primary adducts identified from 2-AAF exposure are:

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) (a deacetylated adduct)

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) nih.gov

These adducts are significant because they create distortions in the DNA helix, which, if not repaired, can lead to mutations during DNA replication. nih.gov The formation of these adducts is considered a key initiating event in the carcinogenesis of 2-AAF. wikipedia.org Studies have shown that the relative amounts of these different adducts can vary between tissues and cell types.

The table below summarizes key findings from DNA adduct studies on the related compound, 2-AAF.

| Adduct Type | Primary Binding Site on Guanine | Consequence of Adduct Formation | Reference |

| dG-C8-AAF | C-8 | Distorts DNA helix, potentially mutagenic | nih.gov |

| dG-C8-AF | C-8 | Distorts DNA helix, major adduct in many tissues | nih.gov |

| dG-N2-AAF | N2 | Minor adduct, but still contributes to genotoxicity | nih.gov |

The presence of a methyl group at the 9-position in this compound would not be expected to fundamentally change the chemistry of the reactive acetamido group at the 2-position. Therefore, it is plausible that this compound, if metabolically activated in a similar manner to 2-AAF, would also form DNA adducts at guanine residues. However, the kinetics and efficiency of its metabolic activation could be significantly different.

Protein Binding Dynamics

In addition to DNA, the reactive metabolites of 2-AAF are known to bind covalently to proteins. While less studied than DNA adducts, protein binding is a significant aspect of the molecular toxicology of this compound class. The binding occurs with nucleophilic amino acid residues in various cellular proteins. The consequences of this protein binding can include the alteration of protein function and the induction of cellular stress responses. Research has confirmed protein binding of N-2-fluorenylacetamide and its metabolites, though detailed dynamic studies are limited.

Biological Activity and Mechanistic Insights of N 9 Methyl 9h Fluoren 2 Yl Acetamide and Analogs Pre Clinical, in Vitro, in Silico Focus

Metabolic Activation and Biotransformation Pathways

The biological activity of fluorenyl acetamides is intrinsically linked to their metabolic transformation into reactive intermediates. The metabolism of the model compound 2-AAF is a key determinant of its carcinogenicity, involving a series of biotransformation reactions. wikipedia.org

Enzymatic Hydroxylation and Acetylation Processes (e.g., via Cytochrome P-450, N-acetyltransferase)

The initial and critical step in the metabolic activation of 2-AAF is N-hydroxylation, a reaction primarily catalyzed by the Cytochrome P-450 (CYP) family of enzymes. wikipedia.org This process converts 2-AAF into N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), which is considered a proximate carcinogen and is more potent than the original molecule. wikipedia.org Studies using isolated rat liver microsomes have identified multiple forms of cytochrome P-450 that can metabolize 2-AAF, with some forms being significantly more active in producing the N-hydroxy metabolite than others.

Following N-hydroxylation, the resulting N-hydroxy metabolite undergoes further enzymatic processes. Cytosolic enzymes, particularly N-acetyltransferases (NAT), play a crucial role. wikipedia.org These enzymes catalyze the transfer of an acetyl group, a process known as O-acetylation, from the nitrogen atom to the oxygen atom of the N-hydroxy group. wikipedia.org This yields a highly reactive metabolite, N-acetoxy-2-acetylaminofluorene (N-acetoxy-2-AAF). wikipedia.org Another pathway involves sulfotransferase enzymes, which can O-sulfate the N-hydroxy derivative, also leading to a reactive ester. wikipedia.org The interplay between these enzymatic pathways, including hydroxylation, acetylation, deacetylation, and sulfation, dictates the metabolic fate and ultimate biological impact of the compound.

Formation of Reactive Metabolites and their Significance in Biological Systems

The metabolites generated through enzymatic processes are often highly reactive electrophiles. N-acetoxy-2-AAF, formed via O-acetylation of N-OH-2-AAF, is unstable and can spontaneously break down to form an arylamidonium ion and a carbonium ion. wikipedia.org An alternative pathway involves the formation of a nitrenium ion from the decomposition of N-acetoxy-2-aminofluorene. wikipedia.org

These reactive electrophilic metabolites—the nitrenium, carbonium, and arylamidonium ions—are significant because they can readily react with nucleophilic sites on cellular macromolecules, most notably DNA. wikipedia.org The formation of covalent bonds between these metabolites and DNA, known as DNA adducts, is a critical event in the initiation of carcinogenesis associated with 2-AAF. wikipedia.org These adducts can lead to mutations if not repaired, causing disruptions in normal cellular function. cymitquimica.com The metabolic activation of 2-AAF is therefore a prerequisite for its mutagenic and carcinogenic properties. wikipedia.org

Key Metabolites of 2-Acetylaminofluorene (B57845) (2-AAF) and their Role

Investigation of Potential Biological Pathways and Targets

The biological consequences of exposure to fluorenyl acetamides extend from their metabolic activation to the subsequent disruption of cellular processes.

Modulation of Receptor Activity (e.g., 5-HT2B and 5-HT7 receptor antagonism)

There is currently no specific scientific literature available that demonstrates N-(9-Methyl-9H-fluoren-2-yl)acetamide or its close analog 2-AAF acts as an antagonist for the 5-HT2B or 5-HT7 serotonin (B10506) receptors. The potential for fluorene-based molecules to interact with these receptors is an area of interest, as antagonists of these receptors are being investigated for various CNS disorders, including depression and anxiety. nih.govresearchgate.net For instance, research into structurally distinct compounds has shown that a guanidine (B92328) derivative incorporating a fluorene (B118485) ring can act as a high-affinity antagonist of both the 5-HT2B and 5-HT7 receptors. nih.gov However, direct evidence linking this compound to this activity is lacking.

Alteration of Cellular Signaling Pathways

The reactive metabolites generated from analogs like 2-AAF can alter cellular signaling as a consequence of cellular damage. For example, the metabolic activation of 2-AAF has been shown to be a requirement for the induction of multidrug resistance (mdr1) gene expression in rat liver cells. This suggests that the cell may respond to the presence of electrophilic metabolites by upregulating protective mechanisms, such as the P-glycoprotein efflux pump, in an attempt to shield the cell from further damage.

Pre-clinical Assessment of Biological Activities

Due to its potent biological effects, 2-AAF has been extensively used as a model compound in pre-clinical cancer research for decades. wikipedia.orgnih.gov These studies provide a strong basis for understanding the potential hazards of related fluorene acetamides.

Pre-clinical animal studies have firmly established 2-AAF as a carcinogen. nih.gov Oral administration of 2-AAF in various animal models, including rats, mice, and dogs, has been shown to induce tumors in multiple organs. nih.gov The primary sites for tumor development are the liver (hepatocellular carcinoma) and the urinary bladder (transitional-cell carcinoma). nih.gov Other reported tumor sites include the mammary gland, skin, and testes. nih.gov The compound is recognized as "reasonably anticipated to be a human carcinogen" based on this sufficient evidence from experimental animal studies. nih.gov

Summary of Pre-clinical Carcinogenicity Findings for 2-Acetylaminofluorene (2-AAF)

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antituberculosis)

Fluorene derivatives have demonstrated notable potential as antimicrobial agents. researchgate.net Research into this area has revealed that specific substitutions on the fluorene core are crucial for both the spectrum and potency of the antimicrobial effect. nih.gov

A study involving a series of novel 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives showed significant antibacterial and antifungal properties. nih.gov In this study, certain synthesized compounds exhibited antimicrobial activity that was comparable or superior to reference drugs. For instance, compound 4m was particularly effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, while compounds 4h and 4u were active against the Gram-negative bacterium Escherichia coli. nih.gov The antifungal screening also yielded promising results, with compounds 4h , 4r , and 4u showing potent activity against Aspergillus fumigatus, and compound 4h being effective against Candida albicans. nih.gov The presence of electron-withdrawing chlorine atoms on the fluorene ring was suggested to enhance the activity against S. aureus. nih.gov In contrast, other studies have shown that methyl groups can enhance antifungal activity against Candida species. nih.gov

The broader class of PKS-NRPS hybrid alkaloids, which can feature fluorene-like cores, have also been noted for their antifungal and antituberculosis activities, suggesting another avenue for the therapeutic potential of fluorene-based structures. researchgate.net In silico analyses on other acetamide-containing compounds suggest a potential mechanism of antimicrobial action could be the inhibition of DNA ligase. nih.gov

| Compound | Microorganism | Type | Zone of Inhibition (ZOI) in mm |

|---|---|---|---|

| 4m | S. aureus | Gram (+) Bacteria | 18 |

| 4m | B. subtilis | Gram (+) Bacteria | 17 |

| 4h | E. coli | Gram (-) Bacteria | 14 |

| 4u | E. coli | Gram (-) Bacteria | 14 |

| 4u | P. vulgaris | Gram (-) Bacteria | 15 |

| 4h | A. fumigatus | Fungus | 22 |

| 4r | A. fumigatus | Fungus | 24 |

| 4u | A. fumigatus | Fungus | 20 |

| 4h | C. albicans | Fungus | 18 |

Antiviral Properties

The fluorene nucleus is present in some compounds with established antiviral activity, such as the fluorenone derivative tilorone . nih.gov This has spurred interest in developing new fluorene-based antiviral agents. A key target for many antiviral drugs is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication in coronaviruses. acs.org Mpro uses a catalytic dyad of cysteine and histidine to cleave viral polyproteins, making it an attractive target for inhibitors. acs.org

In the pursuit of novel pan-coronavirus inhibitors, a fluorene-containing molecule, tert-butyl (S)-2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)pentanoate , was synthesized as a chemical intermediate. acs.org While this specific compound was part of a synthetic pathway and not the final drug candidate, its creation highlights the utility of the fluorene moiety as a building block in the design of complex antiviral therapeutic agents. The research led to the development of ketoamide-based reversible covalent Mpro inhibitors, demonstrating a successful strategy in targeting viral proteases. acs.org

Anti-inflammatory and Antioxidant Efficacy

Several studies have pointed towards the anti-inflammatory and antioxidant potential of fluorene derivatives. The antioxidant capacity often relates to the ability to scavenge free radicals like reactive oxygen species (ROS). nih.gov A study on trifluoromethyl thioxanthene (B1196266) derivatives, which are also tricyclic compounds, demonstrated promising cyclooxygenase (COX-2) inhibition, suggesting a potential mechanism for anti-inflammatory benefits. mdpi.com

Specifically for fluorene compounds, research has shown that derivatives can be engineered to possess significant antioxidant properties. nih.gov For example, a spin-labeled fluorene (SLF) containing a pyrroline (B1223166) nitroxide group was synthesized and shown to be capable of scavenging superoxide (B77818) and hydroxyl radicals. nih.gov This dual functionality is particularly interesting as the N-oxyl radical is stable and does not typically induce damage to biomolecules. It is important to note, however, that molecular modifications can have varied effects; studies on flavonoid acetamide (B32628) derivatives have shown that while such modifications can improve bioavailability, they may also lead to a decrease in antioxidant activity. nih.gov

Exploring Therapeutic Potential in Neurological Disorders

The deposition and aggregation of the amyloid β (Aβ) peptide, particularly in its soluble oligomeric form (AβO), is a central event in the pathology of Alzheimer's disease (AD). nih.gov AβO is considered the primary neurotoxic species. nih.gov Consequently, compounds that can disrupt these toxic oligomers are of significant therapeutic interest.

A class of fluorene molecules has been identified that can specifically and rapidly disrupt AβO assemblies. nih.gov Preclinical studies identified two lead compounds, K01-162 and K01-186 , based on their ability to block cell death caused by intracellular AβO production. nih.gov These compounds were found to bind to and destabilize AβO. Further development led to a spin-labeled fluorene (SLF) , which not only retained the ability to disrupt Aβ oligomers but also possessed antioxidant properties. nih.gov This SLF derivative demonstrated superior potency in alleviating AβO-induced toxicity in vitro, making fluorene-based structures promising candidates for developing therapies for neurodegenerative conditions like Alzheimer's disease. nih.gov

Identification of Lead Compounds for Therapeutic Development

The search for new drugs frequently involves identifying and optimizing lead compounds. The fluorene scaffold has given rise to several promising candidates for therapeutic development across different disease areas.

In the antimicrobial field, 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives such as 4h and 4m have emerged as leads due to their potent and broad-spectrum activity in vitro. nih.gov

For neurological disorders, K01-162 , K01-186 , and the subsequently developed spin-labeled fluorene (SLF) are significant lead compounds that target the toxic Aβ oligomers implicated in Alzheimer's disease. nih.gov

The antiviral drug tilorone serves as an existing example of a successful fluorenone-based therapeutic, encouraging further exploration of this chemical space. nih.gov

A critical consideration in the development of fluorene-based drugs is safety. The parent compound, 2-acetylaminofluorene , is a known carcinogen and mutagen. nih.gov This underscores the importance of chemical modifications to the fluorene core to design safer and more effective therapeutic agents. nih.gov

| Lead Compound/Series | Therapeutic Area | Key In Vitro / Preclinical Finding | Reference |

|---|---|---|---|

| 2,7-dichloro-fluorene derivatives (e.g., 4h, 4m) | Antimicrobial | Showed potent activity against various bacterial and fungal strains. | nih.gov |

| K01-162 / K01-186 | Neurological Disorders (AD) | Disrupt Aβ oligomer assemblies and reduce Aβ toxicity. | nih.gov |

| Spin-Labeled Fluorene (SLF) | Neurological Disorders (AD) | Possesses both AβO disruptive and antioxidant properties. | nih.gov |

| Tilorone | Antiviral | Established antiviral fluorenone drug that inhibits Staphylococcus aureus DnaG primase. | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For fluorene derivatives, SAR studies have been crucial in optimizing potency and mitigating toxicity. nih.govnih.gov

Impact of Fluorene Core Modifications on Bioactivity

Modifications to the fluorene core, particularly at the C2, C7, and C9 positions, have profound effects on the biological properties of the resulting compounds.

The C9 position of the fluorene ring is chemically reactive and its substitution is a key strategy in drug design. researchgate.net For instance, the parent compound 2-acetylaminofluorene , which is unsubstituted at C9, is known to be a potent mutagen and carcinogen. nih.gov However, research on related 2,7-diaminofluorene (B165470) derivatives, which also have mutagenic potential, has shown that appropriate alkyl substitution at the C9 position can successfully eliminate this mutagenicity. nih.gov This finding is highly relevant for This compound , as the methyl group at the C9 position may serve to block metabolic activation pathways that lead to toxicity, representing a critical design element for safety.

Substitutions on the aromatic rings also heavily influence activity. The addition of two chlorine atoms at the C2 and C7 positions was shown to produce compounds with significant antimicrobial activity. nih.gov The nature of substituents can selectively tune the biological effect; for example, electron-withdrawing groups like chlorine enhanced antibacterial activity, while electron-donating methyl groups improved antifungal activity in one study. nih.gov Furthermore, the addition of specific functional groups can introduce entirely new properties, as seen with the pyrroline nitroxide moiety which conferred antioxidant capabilities to a fluorene molecule designed to treat Alzheimer's disease. nih.gov These examples demonstrate that rational modification of the fluorene core is a powerful tool for developing targeted and safer therapeutic agents.

Influence of Acetamide Substituents on Biological Response

The biological activity of fluorenylacetamide derivatives is significantly modulated by the nature of the substituents on the acetamide group. The metabolism of the parent compound, 2-acetylaminofluorene (AAF), is a critical determinant of its carcinogenicity. nih.govnih.gov AAF is metabolized by cytochrome P-450 enzymes to form N-hydroxy-2-acetylaminofluorene, a more potent, proximate carcinogen. nih.gov This N-hydroxy metabolite can then undergo further enzymatic transformations, such as O-acetylation or sulfation, leading to the formation of highly reactive electrophilic species like the arylamidonium ion, a carbonium ion, and a nitrenium ion. nih.gov These reactive intermediates can form covalent adducts with DNA, primarily at the C8 position of guanine (B1146940), initiating the carcinogenic process. nih.govoup.com

In the broader context of drug discovery, modifications to amide functionalities are a common strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. Changes to the acetamide group could potentially impact factors such as cell permeability, metabolic stability, and interaction with biological targets. For example, in the development of inhibitors for the SARS-CoV-2 main protease, N-methylation of a peptide-like scaffold was shown to improve cell permeability and antiviral activity. nih.gov While a direct parallel cannot be drawn without specific data, this highlights the general principle that modifications to amide groups can significantly influence biological outcomes.

Positional Isomerism and its Biological Implications

The position of the acetamide group on the fluorene ring has profound consequences for the biological activity of the molecule. This is starkly illustrated by the well-documented differences between 2-acetylaminofluorene (2-AAF) and its positional isomer, 4-acetylaminofluorene (B1204757) (4-AAF).

In preclinical studies, 2-AAF is a potent carcinogen, inducing tumors in various organs, including the liver, bladder, and kidneys, in several animal species. nih.govnih.gov In contrast, 4-AAF exhibits, at best, very weak carcinogenic potential. nih.gov A comparative study investigating the mutagenicity and biochemical interactions of these two isomers provided insights into the reasons for this dramatic difference in activity. nih.gov

The study revealed that 2-AAF is a more potent inducer of cytochrome P450 1A enzymes (CYP1A1 and CYP1A2) compared to the 4-isomer. nih.gov These enzymes are involved in the metabolic activation of 2-AAF. nih.govnih.gov This finding was consistent with the higher affinity of 2-AAF for the cytosolic aromatic hydrocarbon receptor (AhR), which regulates the expression of these enzymes. nih.gov

Furthermore, in the Ames test, a widely used assay for assessing mutagenic potential, 2-AAF elicited a potent mutagenic response in the presence of liver microsomal and cytosolic fractions, which contain the necessary metabolic enzymes. nih.gov Conversely, the 4-isomer showed only a weak mutagenic response under the same conditions. nih.gov Molecular orbital calculations also indicated that the nitrenium ion derived from 2-AAF, a key reactive intermediate, is more stable than that formed from 4-AAF, which could contribute to its higher reactivity with DNA. nih.gov

These findings underscore the critical role of the substitution pattern on the fluorene ring in determining the molecule's interaction with metabolic enzymes and its ultimate biological effect. The specific positioning of the acetamide group at the 2-position appears to be optimal for the metabolic activation cascade that leads to carcinogenesis.

Advanced Applications in Chemical Biology and Materials Science

N-(9-Methyl-9H-fluoren-2-yl)acetamide as a Building Block in Organic Synthesis

The fluorene (B118485) scaffold, a tricyclic aromatic hydrocarbon, is a privileged structure in organic synthesis due to its rigid, planar geometry and versatile reactivity. The presence of an acetamide (B32628) group on this framework, as in this compound, provides additional handles for chemical modification, making it a valuable building block for more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

While specific examples for this compound are not documented, its analogue, 2-acetylaminofluorene (B57845) (2-AAF), serves as a precursor in the synthesis of various organic molecules, particularly in the context of medicinal chemistry and the study of carcinogenesis. The fluorenyl acetamide core can be elaborated through reactions targeting the aromatic rings, the acetyl group, or the nitrogen atom.

For instance, derivatives of 2-AAF are synthesized to investigate structure-activity relationships in biological systems. These syntheses often involve modifications to the fluorene ring system, such as the introduction of additional substituents or the alteration of existing ones. The acetyl group can also be hydrolyzed to yield the corresponding amine, 2-amino-9-methyl-9H-fluorene, which can then be used in a variety of coupling reactions to build larger, more complex structures.

Reagent in Diverse Organic Reactions

N-acetylated fluorene derivatives can participate in a range of organic reactions. The aromatic rings of the fluorene nucleus are susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of various functional groups. The directing effects of the acetamido group (ortho- and para-directing) would influence the regioselectivity of these substitutions.

Furthermore, the amide functionality itself can undergo various transformations. For example, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine. The nitrogen of the acetamide can also be involved in N-arylation or N-alkylation reactions under appropriate conditions. The methyl group at the 9-position can also be a site for functionalization, although it is generally less reactive than the aromatic protons.

Research in Chemical Biology Applications

The unique photophysical and biological properties of the fluorene core have led to the development of fluorene-based compounds for various applications in chemical biology.

Design and Synthesis of Molecular Probes

Fluorene and its derivatives are well-known for their fluorescent properties, exhibiting strong emission in the blue region of the visible spectrum. This makes them attractive fluorophores for the design of molecular probes to visualize and study biological processes. An N-acetylated fluorene derivative like this compound could be incorporated into a larger molecular structure to serve as a fluorescent reporter.

The synthesis of such probes would typically involve coupling the fluorenyl acetamide moiety to a recognition element (e.g., a ligand for a specific protein or a DNA-intercalating group) and potentially a linker. The fluorescence of the fluorene unit could be modulated by the binding of the probe to its biological target, allowing for "turn-on" or "turn-off" fluorescence sensing.

Tools for Investigating Biological Mechanisms

The most extensively studied application of a close analogue, 2-AAF, is as a tool to investigate the mechanisms of chemical carcinogenesis. wikipedia.org Upon metabolic activation in vivo, 2-AAF is converted to highly reactive electrophilic species, primarily the N-hydroxy and N-acetoxy derivatives. wikipedia.orgbiorxiv.org These metabolites can then form covalent adducts with cellular macromolecules, most notably DNA. biorxiv.org

The formation of these DNA adducts, primarily at the C8 and N2 positions of guanine (B1146940) bases, can lead to mutations during DNA replication and repair, ultimately initiating the process of tumor formation. biorxiv.org By studying the types of mutations induced by 2-AAF and its metabolites, researchers have gained valuable insights into the molecular mechanisms of mutagenesis and the early events in cancer development. nih.gov The use of 2-AAF has been instrumental in establishing the paradigm of metabolic activation of chemical carcinogens. nih.gov

Functional Materials Research

The rigid and planar structure of the fluorene ring system, combined with its favorable electronic and photophysical properties, makes fluorene derivatives highly valuable in the field of materials science. These compounds are frequently incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While specific research on this compound in functional materials is not available, the introduction of an acetamide group onto the fluorene core could potentially be used to tune the electronic properties and intermolecular interactions of the resulting materials. For example, the amide group can engage in hydrogen bonding, which could influence the self-assembly and morphology of thin films, thereby affecting device performance. The methyl group at the 9-position can enhance solubility and prevent aggregation, which is often a desirable feature for solution-processable organic electronic materials.

Interactive Data Table: Properties of Related Fluorenyl Acetamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| N-(9H-Fluoren-2-yl)acetamide | C15H13NO | 223.27 | Carcinogenesis Research |

| N-(9-Oxo-9H-fluoren-2-yl)acetamide | C15H11NO2 | 237.26 | Synthetic Intermediate |

| N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide | C15H11F2NO | 259.25 | Medicinal Chemistry |

Development of Organic Light-Emitting Diode (OLED) Components

The fluorene scaffold is a cornerstone in the design of materials for organic light-emitting diodes (OLEDs) due to its rigid, planar structure which imparts high thermal stability and favorable charge transport properties. mdpi.commdpi.com Derivatives of fluorene are known for their high photoluminescence efficiency, making them excellent candidates for emitter materials in OLEDs. mdpi.com The introduction of various substituents at the C-2, C-7, and C-9 positions of the fluorene core allows for the fine-tuning of the electronic and optical properties of the resulting compounds. nih.govnih.gov

For a compound like this compound, the core fluorene structure provides the essential light-emitting and charge-carrying capabilities. The acetamido group (-NHCOCH₃) at the C-2 position can act as a weak electron-donating or electron-withdrawing group depending on the molecular context, influencing the frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, the emission color and efficiency. nih.gov The methyl group at the C-9 position is crucial for enhancing the solubility of the molecule, which is a significant advantage for the fabrication of devices via solution-based processes. mdpi.com Furthermore, the presence of substituents at the C-9 position can prevent intermolecular aggregation, which often leads to quenching of the emission and reduced device efficiency. mdpi.com

Research on analogous fluorene derivatives has demonstrated their successful application in OLEDs. For instance, donor-acceptor fluorene conjugates have been investigated for their potential in designing blue and green OLEDs, with their band gap energies suggesting suitability for such applications. nih.govnjit.edu Moreover, 9-borafluorene derivatives functionalized with electron-donating groups have been successfully used as light-emitting materials in OLEDs, exhibiting strong electroluminescence and high luminance intensity. nih.gov These examples underscore the potential of appropriately functionalized fluorene compounds, including this compound, in the development of efficient and stable OLED components.

| Compound Family | Key Structural Features | Observed OLED Performance | Potential Role of this compound |

| Symmetrical Fluorene Derivatives | Substituents at C-2 and C-7 positions | Applicable in exciplex-based emission with improved parameters mdpi.comnih.gov | The acetamido group could be paired with another substituent to create a symmetrical or asymmetrical design. |

| Donor-Acceptor Fluorenyl Chromophores | Diverse groups at 2, 7, and 9 positions | Suitable for blue and green OLEDs based on band gap energies nih.govnjit.edu | The acetamido group can modulate the electronic properties to target specific emission wavelengths. |

| 9-Borafluorene Derivatives | Functionalized with electron-donating groups | Strong yellow-greenish electroluminescence with high luminance nih.gov | The core fluorene structure of this compound could be adapted into novel emitter designs. |

Exploration in Two-Photon Absorbing (2PA) Chromophores

Fluorene derivatives have been extensively explored for their applications in two-photon absorption (2PA) due to their inherent thermal and photochemical stability. ucf.edu The 2PA process, where a molecule simultaneously absorbs two photons, is of great interest for applications such as 3D microfabrication, optical data storage, and biological imaging. ucf.edu The efficiency of 2PA is quantified by the two-photon absorption cross-section (σ₂), and fluorene-based molecules have been shown to exhibit large σ₂ values. ucf.edu

The design of efficient 2PA chromophores often involves the creation of a donor-π-acceptor (D-π-A) or a donor-π-donor (D-π-D) structure to facilitate intramolecular charge transfer upon excitation. In the context of this compound, the fluorene core acts as the π-bridge. The acetamido group can potentially serve as a modest electron donor, and by introducing a suitable electron-acceptor group at another position on the fluorene ring (e.g., the C-7 position), a D-π-A chromophore could be realized.

Studies on similar fluorene derivatives have demonstrated the effectiveness of this molecular design strategy. For instance, fluorene derivatives with phosphonate (B1237965) and nitro electron-withdrawing groups have shown high 2PA cross-sections. ucf.edu Similarly, symmetrical fluorene derivatives with benzothiazole as an electron-withdrawing group have exhibited a peak 2PA cross-section of 6000 GM. ucf.edu The incorporation of thiophene (B33073) and alkyne moieties has also been shown to increase the 2PA cross-section values. nih.gov These findings suggest that this compound could serve as a valuable building block for the synthesis of new 2PA chromophores with tailored nonlinear optical properties.

| Fluorene Derivative Type | Electron-Withdrawing Group | Reported 2PA Cross-Section (σ₂) (GM) |

| Phosphonate-functionalized | Diethyl phosphonate | 650 ucf.edu |

| Nitro-functionalized | Nitro | 1300 ucf.edu |

| Symmetrical Benzothiazole-functionalized | Benzothiazole | 6000 ucf.edu |

| Thiophene and Alkyne-functionalized | Varies | 220-1060 nih.gov |

Applications in Organic Semiconductors and Conductors

The excellent charge transport properties of fluorene derivatives make them highly suitable for use in organic semiconductors and conductors, which are key components of organic field-effect transistors (OFETs) and other organic electronic devices. nih.govrsc.org The ability of these materials to efficiently transport charge carriers (holes or electrons) is fundamental to the performance of such devices. acs.org

The molecular structure of this compound suggests its potential as a p-type (hole-transporting) or even a bipolar (transporting both holes and electrons) semiconductor. The fluorene core provides a rigid and planar π-conjugated system that facilitates intermolecular π-π stacking, a crucial factor for efficient charge hopping between molecules in the solid state. rsc.org The acetamido group can influence the ionization potential and electron affinity of the molecule, thereby affecting its charge injection and transport characteristics.

Research on related fluorene-based materials has demonstrated their high performance in OFETs. For example, fluorene derivatives with alkylated thiophene units have been synthesized and shown to exhibit n-channel (electron-transporting) behavior with good electron mobility. tandfonline.comresearchgate.net In other studies, fluorene-based bipolar charge transporting materials have been developed that show hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs. rsc.org The introduction of a methyl group at the 9-position, as in this compound, is known to enhance the solubility of fluorene-based compounds, which is advantageous for fabricating large-area and flexible electronic devices using solution-processing techniques. mdpi.com

| Fluorene-Based Material | Device Application | Charge Carrier Type | Reported Mobility (cm²/Vs) |

| Dicyanovinylene-functionalized fluorene derivative | OFET | n-channel (electron) | 0.0055 tandfonline.comresearchgate.net |

| Fluorene-based bipolar materials | Charge Transport Layers | Bipolar (hole and electron) | Hole: 10⁻⁴ - 10⁻⁵ rsc.org |

| Fluorene-based amorphous compounds | Hole Transport Layers | p-channel (hole) | 1.55 x 10⁻⁴ - 4.65 x 10⁻⁴ mdpi.com |

Conclusion and Future Research Directions

Summary of Key Findings on N-(9-Methyl-9H-fluoren-2-yl)acetamide Research

Direct research focusing explicitly on this compound is exceptionally sparse. Its commercial availability as a research chemical suggests it is likely used in screening libraries or as a synthetic intermediate, yet these applications are not detailed in publicly accessible studies. sigmaaldrich.com

The bulk of our understanding is therefore inferential, drawn from the extensive research on its parent compound, N-(9H-fluoren-2-yl)acetamide (2-acetylaminofluorene or 2-AAF), and the dimethylated analogue, N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide. nih.govnih.govwikipedia.org The parent compound, 2-AAF, is a well-known carcinogen and mutagen, extensively used as a model compound in cancer research. wikipedia.orgnj.gov Its biological activity is intrinsically linked to its metabolism, particularly the enzymatic modifications at the nitrogen and the fluorene (B118485) ring. wikipedia.org

The introduction of a methyl group at the 9-position of the fluorene ring, as seen in this compound, is expected to alter the compound's physicochemical properties, such as lipophilicity and steric hindrance. These changes could, in turn, influence its metabolic pathways and biological interactions, potentially modulating the toxicological profile observed in the parent compound. However, without direct experimental evidence, these remain well-founded hypotheses rather than established facts.

Identification of Knowledge Gaps and Emerging Research Avenues

This lack of fundamental data gives rise to several emerging research avenues:

Synthesis and Characterization: There is a need for the development and publication of a robust and scalable synthetic route for this compound. Following synthesis, comprehensive characterization using modern analytical techniques is crucial to establish a definitive profile of the compound.

Toxicological and Pharmacological Screening: A key question is how the single methyl group at the 9-position alters the well-documented carcinogenicity of the parent compound, 2-AAF. Comparative studies evaluating the cytotoxicity, mutagenicity, and carcinogenicity of this compound alongside 2-AAF and N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide would provide invaluable insights into structure-activity relationships.

Metabolic Studies: Investigating the metabolic fate of this compound is critical. Understanding how the 9-methyl group influences the enzymatic processes, such as those mediated by cytochrome P450, could reveal novel metabolic pathways and help predict the compound's biological effects. wikipedia.org

Potential for Further Exploration of this compound in Diverse Scientific Fields

The fluorene scaffold is a versatile building block in various scientific domains. The unique substitution pattern of this compound opens up possibilities for its exploration in several fields:

Medicinal Chemistry: Fluorene derivatives have been investigated for a range of therapeutic activities. The introduction of the 9-methyl group may confer novel pharmacological properties. Screening this compound and its derivatives against various biological targets could uncover potential leads for new drug development. For instance, some fluorene compounds have been explored as antiviral agents, and understanding the role of the 9-alkylation could inform the design of new inhibitors. acs.org

Materials Science: The fluorene ring system is known for its photophysical properties and is a component of many organic light-emitting diodes (OLEDs) and other organic electronic materials. The 9-alkylation is a common strategy to improve the solubility and film-forming properties of these materials. Investigating the electroluminescent and charge-transport properties of this compound-containing polymers or small molecules could lead to the development of new materials for electronic devices.

Chemical Biology: As a methylated analogue of a known carcinogen, this compound could serve as a valuable chemical probe to study the mechanisms of carcinogenesis and DNA damage. By comparing its effects to those of 2-AAF, researchers could dissect the specific roles of different metabolic activation pathways.

Methodological Advancements and Interdisciplinary Research Opportunities

Future research on this compound would benefit from a multidisciplinary approach, integrating advanced methodologies:

High-Throughput Screening: Employing high-throughput screening techniques could rapidly assess the biological activity of this compound against a wide array of cellular and molecular targets.

Computational Modeling: In silico studies, such as molecular docking and quantum chemical calculations, can predict the binding affinity of the compound to various enzymes and receptors, guiding experimental work and providing insights into its potential mechanisms of action. Comparing the modeled interactions of 2-AAF, this compound, and N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide could highlight the impact of the 9-methylation.

Omics Technologies: The application of genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound, identifying key pathways affected and potential biomarkers of exposure or effect.

Q & A

Q. What are the established synthetic routes for N-(9-Methyl-9H-fluoren-2-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling fluorenyl derivatives with acetamide groups under controlled conditions. Key steps include:

- Acylation : Reacting 9-methylfluorene-2-amine with acetyl chloride in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

- Optimization : Prolonged reaction times (>12 hours) at 100°C improve conversion rates but may increase side products like N-oxides .

Table 1: Synthesis Parameters

| Step | Temperature (°C) | Time (hr) | Solvent | Yield (%) |

|---|---|---|---|---|

| Acylation | 0–25 | 12 | DCM | 78–85 |

| Purification | RT | 2 | Hexane/EtOAc | 90–95 |

Q. How is This compound characterized spectroscopically?

- NMR : H NMR (CDCl) shows a singlet at δ 2.15 (CH of acetamide), aromatic protons (δ 7.2–7.8), and a methyl group on the fluorene (δ 1.98) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 264.3 .

- X-ray Crystallography : SHELX programs refine crystal structures, revealing planar fluorenyl systems and dihedral angles (<10°) between acetamide and fluorene .

Q. What purification strategies are recommended for isolating This compound?

- Recrystallization : Use ethanol/water (3:1) to remove polar impurities.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve co-eluting isomers .

Q. How should researchers handle and store this compound to ensure stability?

- Store in amber vials under inert gas (argon) at –20°C to prevent oxidation.

- Avoid prolonged exposure to light, which may degrade the fluorenyl core .

Q. What are the known safety hazards associated with This compound?

- Toxicity : Classified as a questionable carcinogen (oral TDLo in rats: 125 g/kg) .

- Decomposition : Releases NO and F fumes at high temperatures .

- Handling : Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for This compound?

- SHELXL Refinement : Use high-resolution data (d-spacing < 0.8 Å) and anisotropic displacement parameters to model disorder in the methyl group .

- Twinned Data : Apply TWIN/BASF commands in SHELXL to refine pseudo-merohedral twinning .

Q. What strategies mitigate side reactions during electrophilic substitution on the fluorenyl ring?

- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the 2-position selectively before halogenation .

- Protection : Temporarily convert acetamide to a tert-butoxycarbonyl (Boc) group to prevent nitration at the amide nitrogen .

Q. How does This compound interact with biological targets, and what assays validate its activity?

- Fluorescent Probes : The fluorenyl core exhibits λ = 420 nm (blue emission), enabling tracking in cellular uptake studies .

- Anticonvulsant Assays : In vivo models (e.g., maximal electroshock in mice) show ED = 45 mg/kg, linked to GABA receptor modulation .

Table 2: Biological Activity Data

| Assay | Model | EC/ED (mg/kg) | Mechanism |

|---|---|---|---|

| Anticonvulsant | Mice (MES) | 45 | GABA modulation |

| Cytotoxicity | HeLa cells | 120 | Apoptosis induction |

Q. What computational methods predict the reactivity of This compound in novel reactions?

Q. How can this compound be derivatized for applications in materials science?

- Polymer Backbones : Incorporate into polyfluorenes via Suzuki coupling for OLEDs (external quantum efficiency >15%) .

- Coordination Complexes : React with Pd(II) to form catalysts for cross-coupling reactions (TON > 10) .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.